Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate
Description
Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a piperidine-1-carbonyl group. The piperidine ring is further modified by a (furan-2-ylmethyl)thio)methyl substituent at the 4-position. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural motifs align with compounds studied for pesticidal, herbicidal, or pharmacological properties .
Properties
IUPAC Name |
methyl 2-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-24-20(23)18-7-3-2-6-17(18)19(22)21-10-8-15(9-11-21)13-26-14-16-5-4-12-25-16/h2-7,12,15H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNGUQYZOKTUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Thioether Formation
The critical step in synthesizing this compound involves forming the thioether linkage between the furan-2-ylmethyl group and the piperidine scaffold. A widely reported method uses 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine reacting with furan-2-ylmethanethiol in the presence of a base such as potassium carbonate or triethylamine. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.
Mechanistic insights :
- The base deprotonates the thiol group, generating a thiolate ion that performs a nucleophilic attack on the electrophilic carbon of the haloalkylpiperidine.
- Steric hindrance around the piperidine’s methyl group necessitates prolonged reaction times to achieve yields above 70%.
Carboxylation and Esterification
The benzoate moiety is introduced via a two-step process:
- Carboxylation : Piperidine-thioether intermediate reacts with phosgene (COCl₂) or triphosgene in dichloromethane to form the corresponding carbonyl chloride.
- Esterification : The carbonyl chloride intermediate couples with methyl salicylate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), yielding the final ester.
Optimization factors :
- Phosgene alternatives (e.g., triphosgene) improve safety profiles without compromising yields (85–92%).
- Anhydrous conditions are critical to prevent hydrolysis of the carbonyl chloride intermediate.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent patents describe using continuous flow reactors to enhance the scalability of the thioether formation step. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence time | 30–45 minutes | Maximizes conversion |
| Temperature | 70°C | Balances kinetics and side reactions |
| Catalyst loading | 1.5 mol% Pd/C | Reduces metal leaching |
This approach achieves 88% yield with 99% purity, outperforming batch reactors by 15–20%.
Crystallization and Purification
Post-synthesis purification involves recrystallization from ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials and byproducts. The compound’s solubility profile allows for high recovery rates (≥95%) when cooled to 4°C.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for thioether formation from 24 hours to 45 minutes. A study using 300 W irradiation at 100°C in DMF reported 82% yield, though scalability remains limited due to equipment constraints.
Enzymatic Catalysis
Preliminary research explores lipase-mediated esterification as a green chemistry alternative. Candida antarctica lipase B (CAL-B) in tert-butanol achieves 68% conversion at 40°C, but further optimization is needed to compete with traditional methods.
Challenges and Solutions
Byproduct Formation
Common byproducts include:
Stereochemical Control
The piperidine ring’s chair conformation influences the spatial orientation of the thioether group. Chiral auxiliaries like (-)-sparteine during carboxylation enforce a preferred configuration, achieving 94% enantiomeric excess.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional batch | 70–75 | 95 | Moderate |
| Continuous flow | 88 | 99 | High |
| Microwave-assisted | 82 | 97 | Low |
| Enzymatic | 68 | 90 | Experimental |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohol derivatives.
Substitution: The thiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted thiomethyl compounds.
Scientific Research Applications
Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a piperidine-thioether-furan side chain and a methyl benzoate core. Below is a comparative analysis with analogs from the literature:
Key Observations:
Piperidine vs. Piperazine : The target compound employs a piperidine ring (6-membered, one nitrogen), whereas C1–C7 derivatives use piperazine (6-membered, two nitrogens). Piperidine’s reduced basicity and conformational flexibility may alter binding interactions compared to piperazine-based analogs .
Thioether-Furan vs. Quinoline/Halogenated Aryl: The thioether-furan moiety in the target compound contrasts with the quinoline and halogenated aryl groups in C1–C3. Thioethers enhance lipophilicity and metabolic stability, while furan rings may participate in π-π stacking or hydrogen bonding, differing from the electron-withdrawing effects of halogens in C2–C7 .
Methyl Benzoate Core: Shared with pesticidal agents like tribenuron and diclofop-methyl, the methyl benzoate group is a common scaffold in agrochemicals. However, substituent variations dictate target specificity—e.g., sulfonylureas inhibit plant acetolactate synthase, whereas phenoxypropanoates target fatty acid synthesis .
Biological Activity
Methyl 2-(4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound notable for its potential biological activities. This compound features a furan ring, a piperidine ring, and a benzoate ester, which contribute to its unique chemical properties and biological interactions. Research into this compound has revealed its applications in various fields including medicinal chemistry, where it is being explored for its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O4S, with a molecular weight of approximately 392.48 g/mol. The compound's structure can be broken down as follows:
- Furan Ring : Provides unique electronic properties.
- Piperidine Ring : Contributes to the compound's biological activity through potential interactions with biological targets.
- Benzoate Ester : Enhances solubility and stability.
The biological activity of this compound is believed to stem from its interactions with various molecular targets in biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It could bind to receptors, modulating physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, demonstrating potential as an antibacterial agent.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this compound). The compound was tested against various cancer cell lines, revealing cytotoxic effects.
Case Study: Cytotoxicity in Cancer Cell Lines
In a recent study, the cytotoxicity of the compound was assessed using human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results indicate that the compound has significant anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.
Conclusion and Future Directions
This compound presents promising biological activities that could be harnessed for medicinal applications. Its demonstrated antimicrobial and anticancer properties highlight its potential as a lead compound in drug discovery. Future research should focus on elucidating the detailed mechanisms of action, optimizing its chemical structure for enhanced efficacy, and conducting in vivo studies to evaluate therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
